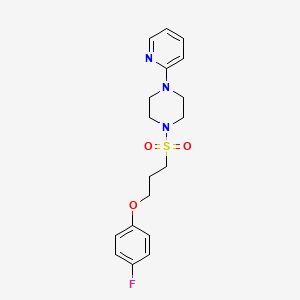
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine, commonly known as FPSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPSP is a piperazine derivative that exhibits a wide range of pharmacological activities, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of FPSP is not fully understood, but several studies have suggested that the compound exerts its effects through multiple pathways. FPSP has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has also been found to modulate the activity of ion channels and receptors that are involved in neuronal signaling and inflammation.
Biochemical and physiological effects:
FPSP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation and oxidative stress. In addition, FPSP has been shown to enhance the activity of antioxidant enzymes and protect against mitochondrial dysfunction.
実験室実験の利点と制限
FPSP has several advantages for laboratory experiments, including its high potency and selectivity for certain targets. The compound is also relatively easy to synthesize and can be modified to optimize its pharmacological properties. However, FPSP also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on FPSP. One area of interest is the development of new derivatives of the compound that exhibit improved pharmacological properties. Another area of focus is the investigation of the molecular mechanisms underlying the effects of FPSP, which could lead to the identification of new drug targets. Finally, further studies are needed to evaluate the safety and efficacy of FPSP in animal models and humans, with the ultimate goal of developing new therapies for cancer, neurodegenerative diseases, and other conditions.
合成法
The synthesis of FPSP involves the reaction of 4-fluorophenyl-3-chloropropanol with pyridin-2-ylpiperazine in the presence of a base. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product. The synthesis of FPSP has been reported in several studies, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
FPSP has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. FPSP has also been investigated for its neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of Parkinson's disease and stroke. In addition, FPSP has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c19-16-5-7-17(8-6-16)25-14-3-15-26(23,24)22-12-10-21(11-13-22)18-4-1-2-9-20-18/h1-2,4-9H,3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOAELWZNWCQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

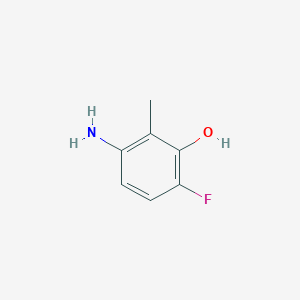


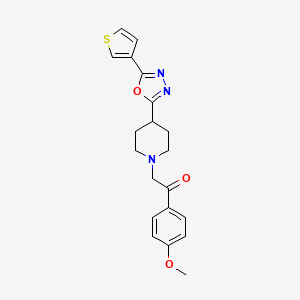
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2898895.png)
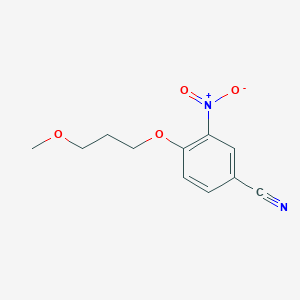
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide](/img/structure/B2898898.png)
![2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2898901.png)
![3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2898902.png)

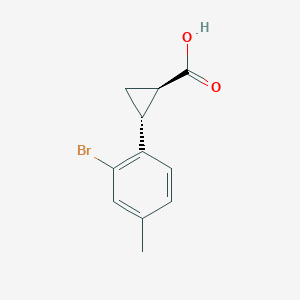
![N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2898907.png)

![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)